

Bay65-1942 free base experimental protocol

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Compound of Interest

Compound Name: Bay65-1942 free base

CAS No.: 600734-02-9

Cat. No.: B605947

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Executive Summary & Mechanism of Action

Bay 65-1942 (Free Base) is a highly potent, ATP-competitive, and selective inhibitor of IKK β (Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta).[1] It functions by blocking the phosphorylation of I κ B α , a critical regulatory step in the NF- κ B signaling pathway.

- Primary Target: IKK β (nM).
- Secondary Target: IKK α (nM) — significantly less potent, ensuring isoform selectivity at therapeutic doses.
- Therapeutic Relevance: Demonstrates robust efficacy in reducing myocardial ischemia-reperfusion (IR) injury, neuroinflammation, and synergistic cytotoxicity in specific cancer models (e.g., in combination with MEK inhibitors).

Mechanistic Pathway: Under homeostatic conditions, NF- κ B is sequestered in the cytoplasm by I κ B proteins. Pro-inflammatory stimuli (e.g., TNF- α , LPS) activate the IKK complex. IKK β phosphorylates I κ B α , triggering its ubiquitination and proteasomal degradation. This releases NF- κ B (p65/p50), allowing nuclear translocation and transcription of inflammatory cytokines (IL-6, TNF- α). Bay 65-1942 arrests this cascade at the IKK β node.

Chemical Properties & Handling

Identity:

- Compound Name: Bay 65-1942 (Free Base)[2]
- Molecular Formula:
- Molecular Weight: ~395.45 g/mol
- Appearance: White to off-white solid.

Storage & Stability:

- Powder: Store at -20°C (Stable for 3 years). Desiccate before opening.
- Stock Solution (DMSO): Store at -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles.

Solubility & Formulation:

Solvent	Solubility Limit	Preparation Notes
DMSO	~25 mg/mL (63 mM)	Ideal for in vitro stock solutions. Sonicate if necessary.
Ethanol	Low	Not recommended for high-concentration stocks.
Water	Insoluble	Requires co-solvents (PEG/Tween) for aqueous formulation.

Experimental Protocols

Protocol A: In Vitro Kinase Inhibition & Cell Viability

Objective: To validate IKK β inhibition via Western Blot (p-IkB α reduction) and assess cytotoxicity.

Reagents:

- Stock Solution: 10 mM Bay 65-1942 in DMSO.
- Cell Lines: MYL-R (Leukemia), HEK293T, or Primary Cardiomyocytes.
- Stimulant: TNF- α (10-20 ng/mL) to induce NF- κ B pathway.

Step-by-Step Methodology:

- Seeding: Plate cells in 6-well plates (for Blot) or 96-well plates (for Viability) at appropriate density (cells/mL). Incubate overnight at 37°C.
- Drug Preparation: Dilute 10 mM stock in culture medium to working concentrations (e.g., 0.1, 1.0, 5.0, 10.0 μ M). Keep DMSO concentration <0.1%.
- Pre-treatment: Treat cells with Bay 65-1942 for 1–2 hours prior to stimulation.
 - Rationale: Ensures the inhibitor occupies the ATP-binding pocket of IKK β before the kinase is activated by upstream signals.
- Stimulation (Pathway Validation): Add TNF- α (20 ng/mL) and incubate for 15–30 minutes.
 - Note: Phosphorylation of I κ B α is a rapid event; prolonged incubation may miss the peak signal due to degradation.
- Lysis & Analysis:
 - Wash cells with ice-cold PBS.
 - Lyse in RIPA buffer containing Protease/Phosphatase inhibitors.
 - Western Blot Targets:
 - Primary: Phospho-I κ B α (Ser32/36) — Expect reduction.
 - Control: Total I κ B α — Expect stabilization (prevention of degradation).

- Loading Control: GAPDH or β -Actin.

Protocol B: In Vivo Murine Ischemia-Reperfusion Model

Objective: Assessment of cardioprotection (infarct size reduction).

Animal Model: Male C57BL/6 Mice (8–10 weeks). Dose: 5 mg/kg (Intraperitoneal - IP).[\[2\]](#)[\[3\]](#)[\[4\]](#)
[\[5\]](#)

Formulation (Critical for Bioavailability): Prepare the vehicle fresh immediately before use. Do not store the diluted aqueous formulation.

- Step 1: Dissolve Bay 65-1942 in 10% DMSO.
- Step 2: Add 40% PEG300 and mix well.
- Step 3: Add 5% Tween-80 and vortex.
- Step 4: Slowly add 45% Saline (0.9% NaCl) while vortexing.
- Result: Clear solution at ~0.5–1.0 mg/mL.

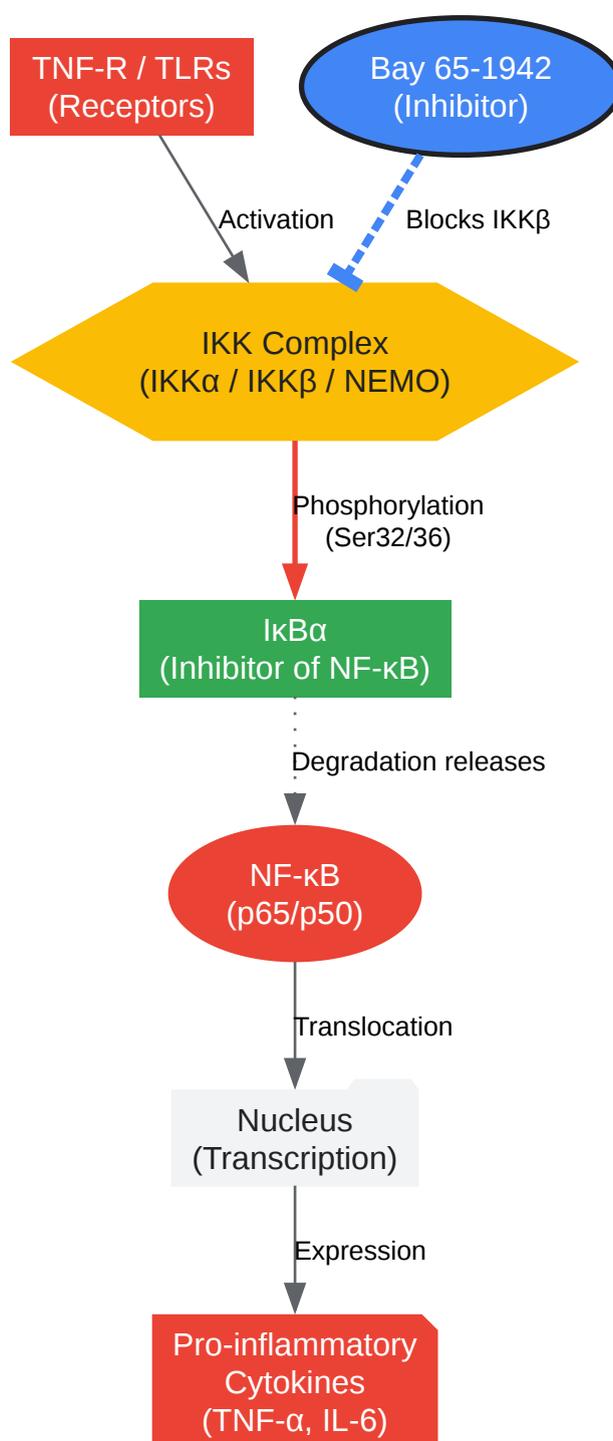
Surgical & Dosing Workflow:

- Anesthesia: Induce with isoflurane or ketamine/xylazine cocktail.
- Drug Administration: Inject 5 mg/kg Bay 65-1942 IP 30 minutes prior to ligation (Pre-treatment) OR at the moment of reperfusion.[\[2\]](#)
 - Scientific Insight: Pre-treatment generally yields maximal efficacy by priming the tissue against the initial inflammatory surge upon reperfusion.
- Ischemia: Perform Left Anterior Descending (LAD) coronary artery ligation. Maintain occlusion for 30 minutes. Verify ischemia by pallor of the left ventricle.
- Reperfusion: Release the ligature. Confirm reperfusion by the return of "blush" to the myocardium. Close chest.
- Recovery: Allow reperfusion for 24 hours.

- Analysis:
 - Re-occlude LAD and inject Evans Blue dye (delineates Area at Risk - AAR).
 - Slice heart and stain with TTC (Triphenyltetrazolium chloride) to identify Infarct Size (IS).
 - Endpoint Calculation: Infarct Size / Area at Risk (IS/AAR %).

Visualization of Signaling & Workflow

Figure 1: NF- κ B Signaling Pathway & Bay 65-1942 Intervention



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Caption: Bay 65-1942 selectively inhibits IKK β , preventing I κ B α phosphorylation and NF- κ B activation.[6][7][8]

Figure 2: In Vivo Ischemia-Reperfusion Experimental Workflow



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Caption: Timeline for Bay 65-1942 administration in a murine myocardial ischemia-reperfusion model.

References

- Ziegelbauer, K., et al. (2005). "A selective novel low-molecular-weight inhibitor of I κ B kinase- β (IKK- β) prevents pulmonary inflammation and shows broad anti-inflammatory activity." *British Journal of Pharmacology*.
- Moss, N.C., et al. (2007). "IKK β inhibition attenuates myocardial injury and dysfunction following acute ischemia-reperfusion injury." *American Journal of Physiology-Heart and Circulatory Physiology*.
- MedChemExpress. "Bay 65-1942 Free Base Product Information & Biological Activity." MedChemExpress.
- McNulty, S.E., et al. (2013). "Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia." *PLOS ONE*.

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)

- [2. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [3. file.medchemexpress.com \[file.medchemexpress.com\]](https://file.medchemexpress.com)
- [4. Redirecting \[linkinghub.elsevier.com\]](https://linkinghub.elsevier.com)
- [5. Bay 65-1942 HCl | IKK \$\beta\$ inhibitor | CAS 600734-06-3 | Buy Bay 65-1942 HCl from Supplier 美国InvivoChem \[invivochem.cn\]](#)
- [6. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia | PLOS One \[journals.plos.org\]](#)
- [7. unclineberger.org \[unclineberger.org\]](https://unclineberger.org)
- [8. Oncogenic PI3K Mutations Lead to NF- \$\kappa\$ B-dependent Cytokine Expression Following Growth Factor Deprivation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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